1H,1H,13H-Perfluorotridecan-1-ol
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Overview
Description
1H,1H,13H-Perfluorotridecan-1-ol is a fluorinated alcohol with the molecular formula C₁₃H₄F₂₄O and a molecular weight of 632.13 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,13H-Perfluorotridecan-1-ol can be synthesized through several methods, including the telomerization of tetrafluoroethylene with alcohols. This process involves the reaction of tetrafluoroethylene with an alcohol in the presence of a radical initiator, leading to the formation of the perfluorinated alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale telomerization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,13H-Perfluorotridecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated amines.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1H,1H,13H-Perfluorotridecan-1-ol is utilized in a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its unique hydrophobic and lipophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Applied in the production of specialty coatings, lubricants, and as a processing aid in the manufacture of fluoropolymers
Mechanism of Action
The mechanism by which 1H,1H,13H-Perfluorotridecan-1-ol exerts its effects is primarily related to its high degree of fluorination. This fluorination imparts unique properties such as low surface energy, high thermal stability, and resistance to chemical attack. These properties enable the compound to interact with various molecular targets and pathways, particularly in applications involving surface modification and chemical resistance .
Comparison with Similar Compounds
- 1H,1H,11H-Perfluoroundecan-1-ol
- **1H,1H,
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F24O/c14-2(15)4(18,19)6(22,23)8(26,27)10(30,31)12(34,35)13(36,37)11(32,33)9(28,29)7(24,25)5(20,21)3(16,17)1-38/h2,38H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWSUTUIVJKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F24O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336144 |
Source
|
Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-72-3 |
Source
|
Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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